Isoindoline-5-carboxamide
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Overview
Description
Isoindoline-5-carboxamide is a heterocyclic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has garnered attention due to its potential therapeutic applications and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoindoline-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of phthalic anhydride with primary amines, followed by cyclization to form the isoindoline ring. The reaction conditions often involve heating the reactants in the presence of a suitable solvent, such as toluene or xylene, and using a catalyst like p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent results. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions: Isoindoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindoline-5-carboxylic acid.
Reduction: Reduction reactions can convert it to isoindoline-5-carboxylate.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Isoindoline-5-carboxylic acid.
Reduction: Isoindoline-5-carboxylate.
Substitution: Various substituted isoindoline derivatives, depending on the reagents used.
Scientific Research Applications
Isoindoline-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Medicine: this compound derivatives are being investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of isoindoline-5-carboxamide and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, while others modulate immune responses by interacting with cytokine receptors. The exact mechanism depends on the specific structure of the derivative and its target.
Comparison with Similar Compounds
Isoindoline-5-carboxamide can be compared with other similar compounds, such as:
Isoindoline-1,3-dione: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Indoline-2-carboxamide: Another heterocyclic compound with potential therapeutic applications.
Phthalimide: Widely used as a precursor in organic synthesis and as a building block for various bioactive compounds.
Uniqueness: this compound is unique due to its specific structure, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives with varying biological activities. Its versatility in organic synthesis and potential therapeutic applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)6-1-2-7-4-11-5-8(7)3-6/h1-3,11H,4-5H2,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZACPFIVEGYGNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665641 |
Source
|
Record name | 2,3-Dihydro-1H-isoindole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30665641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137453-25-9 |
Source
|
Record name | 2,3-Dihydro-1H-isoindole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30665641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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